molecular formula C9H15F2NO3 B592232 Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1434141-81-7

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B592232
M. Wt: 223.22
InChI Key: MKRJRMARSARGCB-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO3 . It has a molecular weight of 223.22 g/mol . The compound is also known by other names such as 1-Boc-3,3-difluoro-4-hydroxypyrrolidine and MFCD27956892 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is 1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 . The Canonical SMILES for the compound is CC©©OC(=O)N1CC(C(C1)(F)F)O .


Physical And Chemical Properties Analysis

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a solid or semi-solid or liquid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C . The compound has a topological polar surface area of 49.8 Ų . It has a XLogP3-AA value of 0.9, indicating its lipophilicity .

Scientific Research Applications

Mechanistic Insights and Methodological Applications

  • The research by Xue and Silverman (2010) highlights a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction mechanisms and potential in synthetic applications (F. Xue, R. Silverman, 2010).

Synthesis and Applications in Medicinal Chemistry

  • Singh and Umemoto (2011) explored the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting the compound's utility as a synthon for dipeptidyl peptidase IV inhibitors and other medicinal chemistry applications. This work underscores the significance of the compound in the development of pharmaceuticals (R. Singh, T. Umemoto, 2011).

Chiral Auxiliary and Synthesis of Enantiomerically Pure Compounds

  • Studer, Hintermann, and Seebach (1995) detailed the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary, demonstrating its efficacy in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry (A. Studer, T. Hintermann, D. Seebach, 1995).

Novel Synthetic Pathways

Advancements in Organic Synthesis

  • Boev et al. (2015) reported on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's versatility in achieving stereoselectivity in organic synthesis, which is vital for creating compounds with specific biological activities (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements for the compound are H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJRMARSARGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137067
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

CAS RN

1434141-81-7
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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